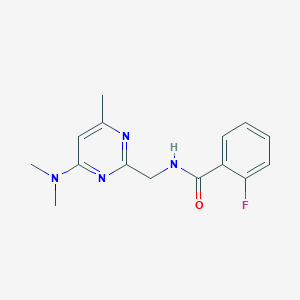
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide is a unique organic compound known for its diverse applications across various scientific fields. The compound's structure comprises a pyrimidine ring substituted with dimethylamino and methyl groups, and a benzamide group attached to a fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: : The synthesis begins with the nucleophilic substitution reaction of 2-fluorobenzoyl chloride with an appropriate amine, such as 4-(dimethylamino)-6-methylpyrimidin-2-ylmethylamine, in the presence of a base like triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Amide Bond Formation: : An alternative route involves the formation of the amide bond through the reaction of 2-fluorobenzoic acid with the same amine under dehydrating conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Large-scale production follows similar synthetic routes but often employs continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically facilitated by reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into reduced forms.
Substitution: : It participates in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules. Biology : Studied for its potential interactions with biological macromolecules. Medicine : Investigated for its pharmacological properties, including its potential as a drug candidate. Industry : Employed in the development of specialized materials and chemical products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The dimethylamino and fluorine substituents play a crucial role in binding affinity and specificity, influencing the pathways and biological responses.
Comparaison Avec Des Composés Similaires
Compared to other benzamide derivatives, its uniqueness lies in the specific arrangement of the pyrimidine and benzamide groups and the presence of the fluorine atom.
Similar Compounds: : N-(2-fluorobenzyl)-4-(dimethylamino)pyrimidine, N-(4-methyl-2-pyrimidinyl)-2-fluorobenzamide.
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide stands out for its versatile applications and unique chemical properties, making it a compound of significant interest in multiple scientific domains.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYFXBPCKBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














